molecular formula C26H26ClN5O3 B2366802 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1207060-44-3

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2366802
CAS RN: 1207060-44-3
M. Wt: 491.98
InChI Key: HQRZJKXONLTQDW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H26ClN5O3 and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A range of derivatives similar to the chemical compound have been synthesized and evaluated for their biological activities. Notably, compounds featuring the 4-chlorophenyl and furan-2-yl groups have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents. For instance, a study by Ravula et al. (2016) demonstrated that certain pyrazoline derivatives exhibit significant in vivo anti-inflammatory and in vitro antibacterial activities. Their molecular docking results, alongside the biological data, suggest these compounds could serve as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Anticancer and Antimicrobial Potential

Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, highlighting the diverse therapeutic potential of compounds within this chemical family. Their structure-activity relationship (SAR) analysis further underscores the importance of chemical modifications in enhancing biological activity (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties

Hafez et al. (2016) reported on novel pyrazole derivatives with promising antimicrobial and anticancer properties, signifying the potential of such compounds in pharmaceutical applications. Their research underscores the importance of structural diversity in achieving desirable biological effects (Hafez et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O3/c1-2-6-19-15-23(33)30-25(28-19)32-22(16-20(31-32)21-7-5-14-35-21)29-24(34)26(12-3-4-13-26)17-8-10-18(27)11-9-17/h5,7-11,14-16H,2-4,6,12-13H2,1H3,(H,29,34)(H,28,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRZJKXONLTQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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